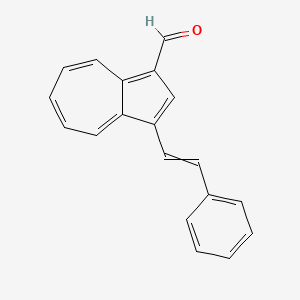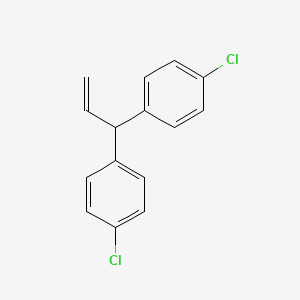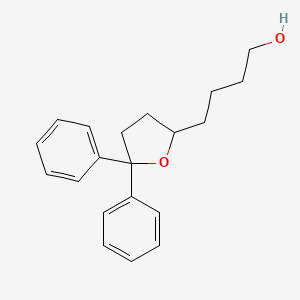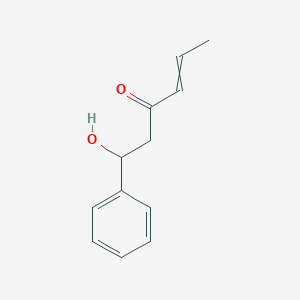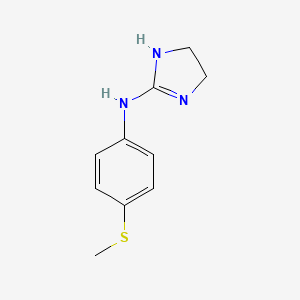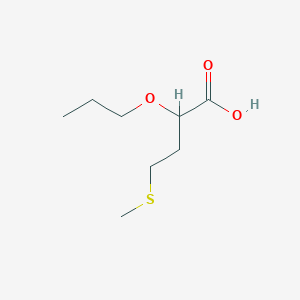
Chromium--polonium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–polonium (1/1) is a compound consisting of one atom of chromium and one atom of polonium Chromium is a transition metal known for its high corrosion resistance and hardness, while polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium–polonium (1/1) can be achieved through a direct combination of chromium and polonium under controlled conditions. This typically involves heating the elements in a vacuum or inert atmosphere to prevent oxidation and other side reactions. The reaction can be represented as:
Cr+Po→CrPo
Industrial Production Methods
Industrial production of chromium–polonium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be carried out in specialized facilities equipped to handle radioactive materials. The process involves the reduction of polonium compounds with chromium in a high-temperature furnace, followed by purification and isolation of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Chromium–polonium (1/1) undergoes various chemical reactions, including:
Oxidation: Chromium in the compound can be oxidized to higher oxidation states, while polonium can form oxides.
Reduction: Polonium can be reduced to lower oxidation states, while chromium can act as a reducing agent.
Substitution: The compound can participate in substitution reactions where one element is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, chlorine, and other halogens can oxidize chromium–polonium (1/1).
Reducing Agents: Hydrogen, carbon monoxide, and other reducing agents can reduce the compound.
Acids and Bases: The compound can react with strong acids and bases, leading to the formation of various salts and complexes.
Major Products Formed
Oxides: Chromium oxide and polonium oxide.
Salts: Various chromium and polonium salts depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a catalyst in certain chemical reactions due to its unique properties.
Biology: Studied for its effects on biological systems, particularly its radiotoxicity.
Medicine: Investigated for potential use in targeted radiotherapy for cancer treatment.
Mechanism of Action
The mechanism of action of chromium–polonium (1/1) involves its interaction with molecular targets and pathways in biological systems. Polonium’s radioactivity leads to the emission of alpha particles, which can cause significant damage to cellular structures and DNA. Chromium can interact with various enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Chromium–selenium (1/1): Similar in structure but with selenium instead of polonium.
Chromium–tellurium (1/1): Contains tellurium, another group 16 element.
Chromium–sulfur (1/1): Contains sulfur, a lighter group 16 element.
Uniqueness
Chromium–polonium (1/1) is unique due to the presence of polonium, which imparts significant radiotoxicity and unique chemical properties
Properties
CAS No. |
685905-93-5 |
|---|---|
Molecular Formula |
CrPo |
Molecular Weight |
260.979 g/mol |
IUPAC Name |
chromium;polonium |
InChI |
InChI=1S/Cr.Po |
InChI Key |
RMXVIUUFSZPCLN-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Po] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4'-Fluoro-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12529515.png)
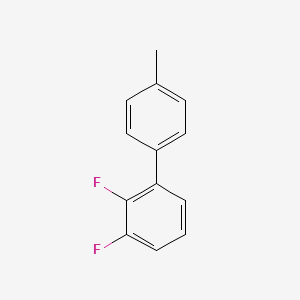
![Benzoic acid, 4-[(2-hydroxy-2-phenylethyl)thio]-](/img/structure/B12529521.png)
![2,2'-(Naphthalene-1,4-diyl)bis[5-(butan-2-yl)-1,3-benzoxazole]](/img/structure/B12529522.png)
